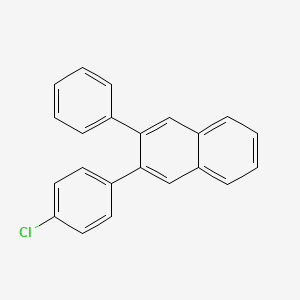

2-(4-Chlorophenyl)-3-phenylnaphthalene

Description

2-(4-Chlorophenyl)-3-phenylnaphthalene is a polyaromatic hydrocarbon featuring a naphthalene core substituted with a 4-chlorophenyl group at position 2 and a phenyl group at position 2. While direct experimental data on this compound are absent in the provided evidence, its structural analogs—naphthalene derivatives with halogenated aryl substituents—are well-documented in medicinal, agricultural, and materials chemistry. Such compounds often exhibit unique electronic and steric properties due to the interplay of aromatic rings and electron-withdrawing substituents like chlorine, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C22H15Cl |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-phenylnaphthalene |

InChI |

InChI=1S/C22H15Cl/c23-20-12-10-17(11-13-20)22-15-19-9-5-4-8-18(19)14-21(22)16-6-2-1-3-7-16/h1-15H |

InChI Key |

CJQUXNNPVDMMSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-phenylnaphthalene typically involves the coupling of 4-chlorobenzene and phenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-chlorophenylboronic acid with 3-bromonaphthalene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-3-phenylnaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-phenylnaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced aromatic hydrocarbons.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-3-phenylnaphthalene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Chlorophenyl)-3-phenylnaphthalene to structurally related compounds from the evidence, focusing on synthesis, substituent effects, and functional applications.

Naphthalene Derivatives with Halogenated Aryl Substituents

Compound : 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene ()

- Core Structure : Naphthalene with 4-chlorobenzoyl (position 3) and methoxy groups (positions 2,7).

- Synthesis : Friedel-Crafts acylation using P₂O₅-MsOH mixture (56% yield).

- Key Differences : The benzoyl and methoxy groups enhance electrophilicity and polarity compared to the simpler phenyl/chlorophenyl groups in the target compound. Methoxy groups may improve solubility in polar solvents.

Compound : N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide ()

- Core Structure : Naphthalene with carboxamide, azo, and hydroxy substituents.

- Key Differences : The carboxamide and azo groups introduce hydrogen-bonding and photoresponsive properties, respectively, which are absent in the target compound.

Heterocyclic Chlorophenyl Derivatives

Compound : Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate ()

- Core Structure : Imidazole with 4-chlorophenyl and ethyl acetate groups.

- Activity: Potent sirtuin inhibitor (higher docking scores than other imidazoles) in non-small cell lung cancer (NSCLC) cell lines.

- Comparison : The imidazole core enables chelation and enzyme interaction, whereas the naphthalene core in the target compound may favor π-π stacking interactions.

Compound: N-(4-Chlorophenyl)-2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()

- Core Structure : Pyridine with 4-chlorophenyl, styryl, and thioacetamide groups.

- Activity : Superior insecticidal activity against cowpea aphids compared to acetamiprid.

- Comparison : The pyridine-thioacetamide framework enhances bioactivity in agricultural applications, contrasting with the purely aromatic target compound.

Triazole-Based Chlorophenyl Compounds ()

Compound: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol

- Activity : Identified as a lead SARS-CoV-2 inhibitor due to hydrazinyl and triazole motifs.

- Comparison : The triazole ring offers metabolic stability and hydrogen-bonding capacity, whereas the naphthalene system in the target compound may prioritize hydrophobic interactions.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Substituent Effects : Chlorophenyl groups enhance bioactivity in multiple contexts (e.g., enzyme inhibition, pest control). However, additional functional groups (e.g., methoxy, azo) modulate solubility and target specificity.

- Biological Relevance : Heterocyclic cores (imidazole, pyridine) outperform pure hydrocarbons in target engagement due to their ability to participate in hydrogen bonding and metal coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.